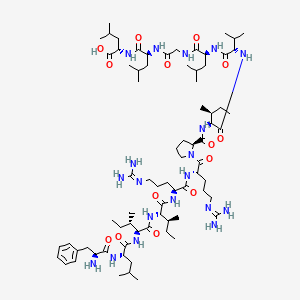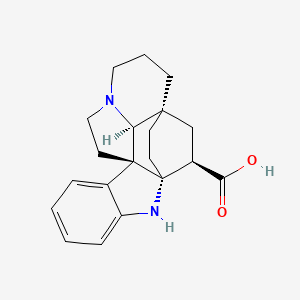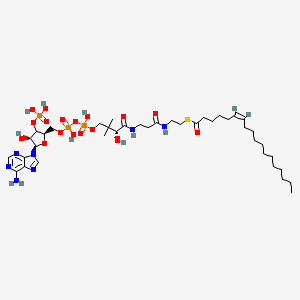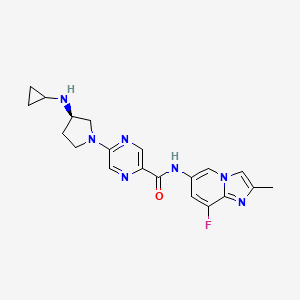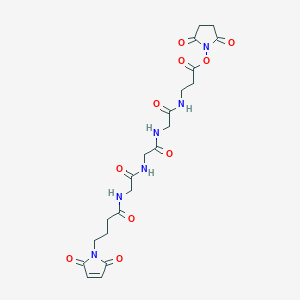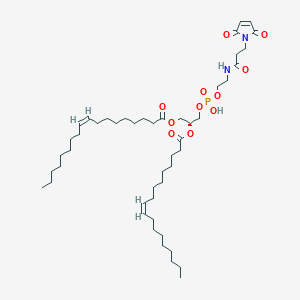
Dope-mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dope-mal: is a synthetic analog of naturally-occurring phosphatidylethanolamine. It contains 18:1 fatty acids at the sn-1 and sn-2 positions with a terminal maleimide group. The maleimide group reacts with thiol groups to form covalent bonds, and the hydrophilic polyethylene glycol spacer increases its solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Dope-mal is synthesized by incorporating maleimide groups into phosphatidylethanolamine. The maleimide group is introduced at the terminal end of the fatty acid chains. The synthesis involves the reaction of phosphatidylethanolamine with maleimide derivatives under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, typically using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: : Dope-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Oxidation and Reduction Reactions: These reactions can modify the fatty acid chains, affecting the overall properties of the compound.
Common Reagents and Conditions: : Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the maleimide group .
Major Products: : The major products formed from these reactions include thiol-maleimide adducts and modified phosphatidylethanolamine derivatives .
Applications De Recherche Scientifique
Chemistry: : Dope-mal is used in the synthesis of liposomes and other lipid-based nanocarriers for drug delivery. Its ability to form stable covalent bonds with thiol groups makes it valuable in the preparation of targeted delivery systems .
Biology: : In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its incorporation into lipid bilayers allows researchers to investigate the effects of lipid modifications on membrane properties .
Medicine: : this compound is employed in the development of drug delivery systems for anticancer and anti-infection therapies. Its ability to enhance the solubility and stability of hydrophobic drugs makes it a valuable component in pharmaceutical formulations .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its amphiphilic nature allows it to act as an emulsifier and stabilizer in various formulations .
Mécanisme D'action
Dope-mal exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol-containing molecules, forming stable adducts that can modify the properties of the target molecules. This mechanism is utilized in drug delivery systems to achieve targeted and controlled release of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC). These compounds share structural similarities with Dope-mal but differ in their functional groups and applications .
Uniqueness: : this compound’s uniqueness lies in its maleimide group, which allows it to form covalent bonds with thiol groups. This property distinguishes it from other phospholipids and makes it particularly useful in targeted drug delivery and bioconjugation applications .
Propriétés
Formule moléculaire |
C48H83N2O11P |
|---|---|
Poids moléculaire |
895.2 g/mol |
Nom IUPAC |
[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H83N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h17-20,35-36,43H,3-16,21-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/b19-17-,20-18-/t43-/m1/s1 |
Clé InChI |
LCNRIZXWHOCCGU-OYJIOEIKSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


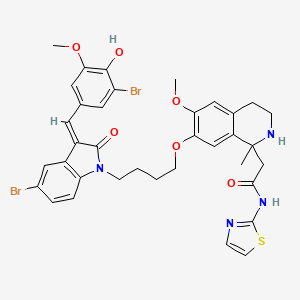
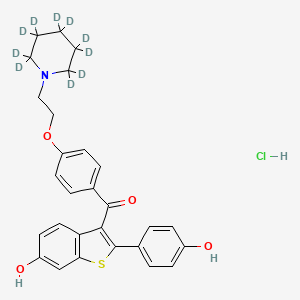

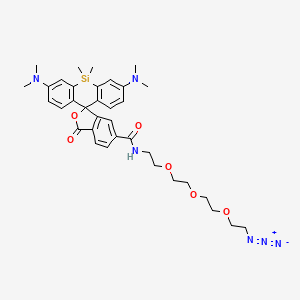

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
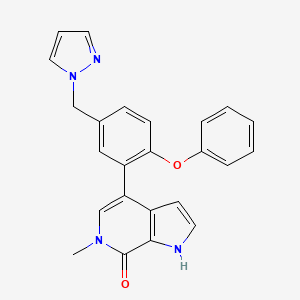
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
